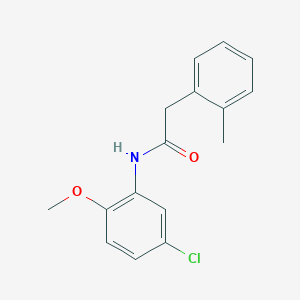
N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenyl)acetamide, commonly known as CMA, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. CMA belongs to the class of arylacetamide compounds and is known for its analgesic and anti-inflammatory properties.
作用機序
The exact mechanism of action of CMA is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and by inhibiting their production, CMA is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
CMA has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, and has also been shown to have anxiolytic and antidepressant effects. CMA has also been studied for its potential use in treating neuropathic pain and has shown to be effective in reducing pain in animal models.
実験室実験の利点と制限
One of the advantages of using CMA in lab experiments is its analgesic and anti-inflammatory properties, which make it a useful tool for studying pain and inflammation. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using CMA is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of CMA. One direction is to further investigate its mechanism of action and how it interacts with other molecules in the body. Another direction is to study its potential use in treating other conditions, such as anxiety and depression. Additionally, further studies are needed to determine the optimal dosage and administration of CMA for its various applications.
合成法
The synthesis of CMA involves the reaction of 5-chloro-2-methoxyaniline with 2-methylphenylacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain CMA in its pure form.
科学的研究の応用
CMA has been widely used in scientific research for its various biochemical and physiological effects. It has been studied for its analgesic and anti-inflammatory properties and has shown promising results in animal models. CMA has also been studied for its potential use in treating neuropathic pain and has shown to be effective in reducing pain in animal models.
特性
分子式 |
C16H16ClNO2 |
|---|---|
分子量 |
289.75 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-11-5-3-4-6-12(11)9-16(19)18-14-10-13(17)7-8-15(14)20-2/h3-8,10H,9H2,1-2H3,(H,18,19) |
InChIキー |
SLWPBSWBWHWOTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)Cl)OC |
正規SMILES |
CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Bis[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B245742.png)
![1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B245744.png)
![1,4-Bis[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245745.png)



![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)

![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)


![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)